h-d-Asp-ome h-d-Asp-ome
Brand Name: Vulcanchem
CAS No.: 65414-78-0
VCID: VC21537499
InChI: InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1
SMILES: COC(=O)C(CC(=O)O)N
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

h-d-Asp-ome

CAS No.: 65414-78-0

Cat. No.: VC21537499

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

h-d-Asp-ome - 65414-78-0

CAS No. 65414-78-0
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (3R)-3-amino-4-methoxy-4-oxobutanoic acid
Standard InChI InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1
Standard InChI Key SWWBMHIMADRNIK-GSVOUGTGSA-N
Isomeric SMILES COC(=O)[C@@H](CC(=O)[O-])[NH3+]
SMILES COC(=O)C(CC(=O)O)N
Canonical SMILES COC(=O)C(CC(=O)[O-])[NH3+]

Chemical Identity and Structure

Chemical Identification

H-D-Asp-OMe is precisely characterized by several key identifiers that define its chemical identity:

ParameterValue
Chemical Name(3R)-3-amino-4-methoxy-4-oxobutanoic acid
Common NameD-Aspartic acid 1-methyl ester
CAS Number65414-78-0
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
Canonical SMILESCOC(=O)C(CC(=O)O)N
MDL NumberMFCD03424227

The compound represents a modified form of D-aspartic acid where the alpha-carboxyl group has been converted to a methyl ester, altering its chemical behavior while preserving the core amino acid structure and stereochemistry .

Structural Characteristics

H-D-Asp-OMe features the D-configuration at the alpha carbon, distinguishing it from the more common L-aspartic acid derivatives found in nature. The structure includes:

  • An alpha-amino group (NH₂)

  • A methyl esterified carboxyl group (COOCH₃) at the alpha position

  • A free carboxylic acid group (COOH) at the beta position

  • R-stereochemistry at the alpha carbon

This specific structural arrangement provides unique chemical reactivity patterns valuable in pharmaceutical research and chemical synthesis applications .

Physical Properties

H-D-Asp-OMe exhibits distinct physical characteristics that are essential for its handling, storage, and application in research settings:

PropertyValue
Physical FormSolid
Boiling Point272.7±30.0 °C (Predicted)
Density1.299±0.06 g/cm³ (Predicted)
pKa3.45±0.19 (Predicted)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Purity (Commercial)97-98%

These physical properties determine how researchers handle and utilize the compound in laboratory settings, particularly its solubility profile which affects solution preparation protocols and experimental design .

ConcentrationSolvent Amount Required for Different Quantities
1 mM6.7981 mL (1 mg), 33.9905 mL (5 mg), 67.981 mL (10 mg)
5 mM1.3596 mL (1 mg), 6.7981 mL (5 mg), 13.5962 mL (10 mg)
10 mM0.6798 mL (1 mg), 3.399 mL (5 mg), 6.7981 mL (10 mg)

When preparing stock solutions, researchers should select appropriate solvents based on the compound's solubility profile and the specific requirements of their experimental protocols .

Storage ParameterRecommendation
Temperature (Commercial Product)2°C to 8°C
Temperature (Stock Solution)-20°C (1 month stability), -80°C (6 month stability)
ContainerSealed in dry conditions
Light ExposureProtect from light
Stock Solution HandlingAvoid repeated freeze-thaw cycles

The compound should be stored in tightly sealed containers to prevent moisture absorption, which can lead to degradation. For prepared solutions, aliquoting into single-use volumes is recommended to avoid the degradation associated with repeated freezing and thawing .

Research Applications

H-D-Asp-OMe serves as an important tool in various research applications:

Pharmaceutical Research

The compound functions as a building block in the synthesis of peptides and peptidomimetics with potential therapeutic applications. Its defined stereochemistry makes it valuable for creating compounds with precise spatial arrangements required for biological activity .

Chemical Synthesis

As a modified amino acid, H-D-Asp-OMe serves as a valuable intermediate in the development of novel compounds with specific stereochemical requirements. The methyl ester group provides a protected carboxyl function that can be selectively manipulated in multistep syntheses .

Biochemical Studies

The compound provides researchers with a useful tool for investigating the role of D-aspartic acid derivatives in biological systems. The modified structure allows for probing structure-activity relationships in various biochemical pathways .

Related Compounds

H-D-Asp-OMe belongs to a family of aspartic acid derivatives with related structures and applications:

Related CompoundCAS NumberRelationship to H-D-Asp-OMe
H-D-Asp(OMe)-OMe.HCl69630-50-8Dimethyl ester hydrochloride salt
D-Aspartic Acid-Parent compound
1-Benzyl D-Aspartate-Different ester derivative
Fmoc-D-Asp-OtBu-N-protected, t-butyl ester derivative
Boc-D-Asp-OtBu-N-protected, t-butyl ester derivative

These related compounds share structural similarities with H-D-Asp-OMe but feature different protecting groups or esterification patterns, providing researchers with a spectrum of tools for specific synthetic applications .

Biological Context: D-Aspartic Acid

Understanding H-D-Asp-OMe requires familiarity with its parent compound, D-aspartic acid:

D-aspartic acid is one of the few D-amino acids commonly found in mammals. Unlike its L-isomer that serves as a building block for proteins, D-aspartic acid is rarely incorporated into proteins. Instead, it plays specialized roles as a neurotransmitter and neuromodulator in mammalian systems .

The biological significance of D-aspartic acid includes:

  • Neuromodulatory functions in the central nervous system

  • Potential roles in developmental processes

  • Involvement in endocrine regulatory mechanisms

The methyl esterification to form H-D-Asp-OMe modifies the chemical properties while preserving the core stereochemistry that distinguishes D-aspartic acid from its L-isomer .

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